1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-[(1S,2R)-2-methylcyclobutyl]ethanone |
InChI |
InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7+/m1/s1 |
InChI Key |
CSMMUZVOEXYHRZ-VDTYLAMSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]1C(=O)C |
Canonical SMILES |
CC1CCC1C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1s,2r 2 Methylcyclobutyl Ethan 1 One and Its Stereoisomers
Retrosynthetic Analysis Strategies for Cyclobutyl Ketones
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meyoutube.comslideshare.netlibretexts.orgarxiv.org This approach allows for the logical planning of a synthetic route.
Strategic Disconnections and Functional Group Interconversions
For a target molecule like 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one, a primary retrosynthetic disconnection would involve the C-C bond between the cyclobutane (B1203170) ring and the acetyl group. This leads to a cyclobutyl synthon and an acetyl equivalent. Another key strategy involves the disconnection of the cyclobutane ring itself, often through a [2+2] cycloaddition approach, which is a powerful method for forming four-membered rings. nih.govresearchgate.net
Functional group interconversions (FGIs) are also critical. For instance, the ketone functionality can be derived from the oxidation of a corresponding secondary alcohol, 2-(1-methylcyclobutyl)ethanol. nih.gov This alcohol, in turn, can be a target for synthesis. The cyclobutane ring itself can be formed from acyclic precursors through various ring-closing reactions.
A common retrosynthetic approach for 2-substituted cyclobutanones involves the alkylation of a cyclobutanone (B123998) enolate or its equivalent. mdpi.org For the specific stereochemistry of the target compound, an asymmetric synthesis approach is necessary. This could involve an enantioselective protonation of an enolate or a stereoselective addition to a chiral cyclobutene (B1205218) precursor.
Enantioselective and Diastereoselective Synthesis
The synthesis of cyclobutanes with multiple stereocenters, such as this compound, demands high levels of enantioselectivity and diastereoselectivity. acs.orgnih.govnih.govresearchgate.net
Catalytic Asymmetric Cycloadditions
Catalytic asymmetric [2+2] cycloadditions are among the most powerful methods for constructing chiral cyclobutanes. nih.govresearchgate.net These reactions involve the coupling of two unsaturated components, such as an alkene and a ketene (B1206846) or two different alkenes, in the presence of a chiral catalyst.
Transition metals like rhodium, nickel, cobalt, palladium, and iridium have been extensively used to catalyze [2+2] cycloaddition reactions. researchgate.netnih.govrsc.orgthieme-connect.com For instance, rhodium(III)-catalyzed reactions have been developed for the diastereoselective synthesis of substituted cyclobutanes. acs.orgnih.gov These reactions often proceed through the formation of a metallacyclopentane intermediate followed by reductive elimination. researchgate.net Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have also been reported. researchgate.net A tandem cobalt-catalyzed [2+2] cycloaddition of ethylene (B1197577) and an enyne followed by an asymmetric hydrovinylation can produce highly functionalized chiral cyclobutanes. researchgate.net
Table 1: Examples of Transition-Metal-Catalyzed Cycloadditions for Cyclobutane Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III) complexes | 2-Aryl quinazolinones and alkylidenecyclopropanes | Substituted cyclobutanes | acs.orgnih.gov |
| Ni(0) complexes | Conjugated enynes and alkenes | Substituted cyclobutanes | researchgate.net |
| Co catalyst | 1,3-Enynes and ethylene | Functionalized cyclobutanes | researchgate.net |
| CpRuCl(PPh3)2/MeI | Norbornenes and disubstituted alkynes | Functionalized cyclobutenes | researchgate.net |
| (S)-BINAP-Pd catalyst | Alkynes and trifluoropyruvate | Oxetene derivatives | researchgate.net |
Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis, including the formation of cyclobutane rings. nih.govresearchgate.netrsc.org These reactions often involve radical intermediates. For example, photoredox-catalyzed methylcyclobutanation of alkylboronic esters has been described, proceeding through a single-electron transfer induced deboronative radical addition followed by a polar cyclization. nih.gov Another approach involves a cascade reaction combining iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition to generate enantioenriched cyclobutane derivatives. acs.orgchemistryviews.org
Table 2: Photoredox-Catalyzed Reactions for Cyclobutane Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
| Ir(dFppy)3 photosensitizer | Cascade asymmetric allylic etherification/[2+2] cycloaddition | Mild conditions, high enantioselectivity | acs.orgchemistryviews.org |
| Photoredox catalyst | Deboronative radical addition-polar cyclization | Utilizes easily oxidizable arylboronate complexes | nih.gov |
| Ruthenium(II) photocatalyst | [2+2] heterodimerization of acyclic enones | Promoted by visible light, high diastereoselectivity | organic-chemistry.org |
Ring-Forming Reactions Beyond Cycloadditions
Besides cycloadditions, other ring-forming strategies are employed for the synthesis of substituted cyclobutanes. The stereoselective synthesis of cyclobutanes can be achieved through the ring contraction of pyrrolidines. ntu.ac.ukchemistryviews.org This method has been shown to proceed stereoselectively, providing a novel route to multi-substituted cyclobutanes. chemistryviews.org
Another strategy involves the formal γ-C-H functionalization of cyclobutyl ketones. This can be achieved through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization to yield cis-1,3-difunctionalized cyclobutanes. nih.govnih.govscispace.com
The ring expansion of cyclopropanone (B1606653) surrogates with unstabilized sulfoxonium ylides offers a concise route to enantioenriched cyclobutanones. acs.org This transformation can proceed with complete regio- and stereospecificity. Furthermore, diastereoselective Michael additions onto cyclobutenes provide access to N-heterocycle-substituted cyclobutanes. nih.govresearchgate.net
Table 3: Alternative Ring-Forming Reactions for Substituted Cyclobutanes
| Reaction Type | Starting Materials | Key Features | Reference |
| Ring Contraction | Polysubstituted pyrrolidines | Stereoselective formation of cyclobutanes | ntu.ac.ukchemistryviews.org |
| Formal γ-C-H Functionalization | Cyclobutyl aryl ketones | Stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes | nih.govnih.govscispace.com |
| Ring Expansion | Cyclopropanone surrogates and sulfoxonium ylides | Enantioenriched cyclobutanones with regio- and stereospecificity | acs.org |
| Michael Addition | Cyclobutenes and N-nucleophiles | Diastereoselective synthesis of N-heterocycle-substituted cyclobutanes | nih.govresearchgate.net |
| Ring-Expanding Cycloisomerization | Alkylidenecyclopropane acylsilanes | Diastereoselective formation of bicyclic α-silyl ketones | nih.gov |
Enantioselective Functionalization of Preformed Four-Membered Carbocycles
An alternative to constructing the ring from acyclic precursors is the functionalization of a pre-existing cyclobutane or cyclobutanone.
Recent advances in catalyst-controlled C-H functionalization have enabled the direct introduction of functional groups onto a cyclobutane ring with high regio- and stereoselectivity. nih.gov Rhodium(II) catalysts, in particular, have shown remarkable efficacy in intermolecular C-H insertion reactions. By modulating the ligand framework of the rhodium catalyst, it is possible to direct the functionalization to specific C-H bonds. For example, using a less sterically demanding catalyst like Rh₂(S-TCPTAD)₄ with an arylcyclobutane and an aryldiazoacetate leads to selective functionalization at the electronically preferred tertiary benzylic site. In contrast, a more sterically hindered catalyst such as Rh₂(S-2-Cl-5-BrTPCP)₄ directs the reaction to the sterically most accessible secondary C-H bond at the C3 position. nih.gov This catalyst-controlled regiodivergence allows for the synthesis of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material, offering a powerful tool for generating stereoisomers. nih.gov
Palladium-catalyzed C-H functionalization has also emerged as a potent strategy. For instance, an enantioselective Pd(0)-catalyzed C-H functionalization of cyclopropanes has been developed, and similar principles can be applied to cyclobutanes. nih.gov
Prochiral cyclobutanones and cyclobutenes are readily available starting materials that can be transformed into chiral products through enantioselective reactions. dntb.gov.ua A sequential enantioselective reduction followed by an iridium-catalyzed C-H silylation has been used to install contiguous stereocenters in cyclobutanols. researchgate.net This strategy can be adapted for the synthesis of fragranol and grandisol, demonstrating its utility in preparing stereoisomers of substituted cyclobutanes. researchgate.net
The functionalization of cyclobutenes also provides a versatile entry point. For example, a cobalt-catalyzed pathway-divergent enantioselective coupling of alkynes and cyclobutenes can produce densely functionalized cyclobutanes and cyclobutenes with high regio-, diastereo-, and enantioselectivity, controlled by the choice of ligand. researchgate.net
Strategies for Stereocontrolled Functionalization at the Cyclobutyl Ring
The introduction of substituents at the α-position of the acetyl group in this compound, or more commonly, at the α-position of a cyclobutanone precursor, is a key step in many synthetic routes. The enantioselective α-functionalization of ketones is a well-established field, with methods that can be applied to cyclobutanone systems. springernature.com
Typically, these reactions involve the formation of a nucleophilic enolate which then reacts with an electrophile. springernature.com However, an umpolung strategy has been developed where a masked ketone electrophile reacts with a wide range of nucleophiles, catalyzed by a metallacyclic iridium catalyst, to achieve high yield and enantioselectivity. springernature.com
For the specific case of α-methylation, a two-step protocol involving the regioselective formation of an enaminone followed by diastereoselective hydrogenation has proven to be a convenient and scalable approach. nih.gov This method is tolerant of various functional groups and can be used for both early-stage building block synthesis and late-stage functionalization. nih.gov The direct radical α-C(sp³)–H functionalization of ketones is another powerful and sustainable method for constructing complex ketone scaffolds. rsc.org
| Methodology | Key Reagents/Catalysts | Type of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| Umpolung Strategy | Metallacyclic Iridium Catalyst | Addition of various nucleophiles (N, O, S, C) | High enantioselectivity, broad substrate scope. | springernature.com |
| Enaminone Formation and Hydrogenation | - | α-Methylation | Scalable, diastereoselective, functional group tolerant. | nih.gov |
| Radical α-C(sp³)–H Functionalization | - | Various | Sustainable, direct functionalization. | rsc.org |
Sequential C-H/C-C Functionalization
The logic of sequential C-H/C-C functionalization provides a highly efficient and atom-economical pathway to elaborate complex molecular architectures from simple precursors. This strategy involves the selective activation of a C-H bond on the cyclobutane scaffold, followed by the formation of a new carbon-carbon bond. A subsequent, distinct C-H functionalization event can then install a second substituent, allowing for the controlled, stepwise construction of the target molecule.
The application of this methodology to the synthesis of this compound would likely commence from a simplified cyclobutane precursor, such as 2-methylcyclobutanone. The key challenge lies in the regioselective and stereoselective functionalization of the C-H bonds adjacent to the methyl group and the ketone.
Conceptual Synthetic Approach:
A plausible synthetic route could involve the use of a transient directing group to facilitate the initial C-H activation. For instance, the ketone functionality of 2-methylcyclobutanone could be converted into an imine or an enamine, which then directs a transition metal catalyst to a specific C-H bond. Palladium and rhodium complexes are the catalysts of choice for such transformations, often in conjunction with specialized ligands that control the reactivity and selectivity of the process. nih.govresearchgate.netacs.orgnih.gov
The initial C-H activation could be followed by a C-C bond-forming reaction to introduce the acetyl group or a precursor. While direct C-H acylation of cyclobutanes is not widely documented, related transformations provide a blueprint. For example, a vinyl group could be introduced via a palladium-catalyzed C-H vinylation. nih.gov Subsequent oxidation of the vinyl group would then yield the desired acetyl moiety.
The stereochemical outcome of these reactions is paramount. The directing group and the chiral ligands employed with the transition metal catalyst would play a crucial role in establishing the desired (1S, 2R) configuration. Research has shown that chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands are effective in promoting enantioselective C-H arylation and vinylation of cyclobutyl carboxylic acid derivatives. nih.gov Similar ligand systems could be envisioned to control the stereochemistry in the synthesis of the target ketone.
Research Findings in Cyclobutane Functionalization:
While a direct synthesis of this compound via this method has not been reported, extensive research into the C-H functionalization of other cyclobutane systems highlights the potential of this approach.
For example, studies on the palladium-catalyzed arylation of cyclobutylmethyl ketones have demonstrated the feasibility of activating tertiary C-H bonds at the β-position using a transient directing group strategy. nih.gov An electron-deficient 2-pyridone ligand was found to be crucial for enabling this transformation, leading to the formation of cyclobutylmethyl ketones with quaternary carbon centers in good yields and high regioselectivity.
| Entry | Cyclobutyl Ketone Substrate | Aryl Halide | Yield (%) | Regioisomeric Ratio (t:β-m/γ) |
|---|---|---|---|---|
| 1 | 1-Cyclobutylpropan-2-one | Methyl 4-iodobenzoate | 75 | >95:5 |
| 2 | 1-Cyclobutyl-2-phenylethan-1-one | 1-Iodo-4-nitrobenzene | 68 | >95:5 |
| 3 | 1-(1-Methylcyclobutyl)ethan-1-one | 1-Iodo-4-methoxybenzene | 81 | >95:5 |
Furthermore, rhodium-catalyzed C-H functionalization has been shown to be highly effective for the regio- and stereoselective synthesis of substituted cyclobutanes. researchgate.netnih.gov By carefully selecting the rhodium catalyst, it is possible to direct the functionalization to either the C1 or C3 position of an arylcyclobutane. This level of control is essential for the synthesis of specific stereoisomers.
| Entry | Substrate | Rhodium Catalyst | Position of Functionalization | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| 1 | Phenylcyclobutane | Rh₂(S-PTAD)₄ | C1 (tertiary) | 78 | 90 |
| 2 | Phenylcyclobutane | Rh₂(S-2-Cl-5-BrTPCP)₄ | C3 (secondary) | 85 | 92 |
| 3 | (4-Methoxyphenyl)cyclobutane | Rh₂(S-PTAD)₄ | C1 (tertiary) | 82 | 91 |
A particularly relevant study demonstrated a formal γ-C-H functionalization of cyclobutyl ketones, which proceeds through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. researchgate.netnih.govnih.gov This intermediate then undergoes a palladium-catalyzed C-C cleavage and functionalization to yield cis-1,3-difunctionalized cyclobutanes. This sequential C-H/C-C functionalization strategy offers a novel disconnection for accessing substituted cyclobutanes that would be challenging to prepare using traditional methods.
Elucidation of Stereochemistry and Conformational Landscape
Advanced Spectroscopic Characterization Techniques
The stereochemistry and conformational preferences of chiral molecules such as 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one are determined using a suite of powerful spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) are particularly vital in this regard, offering deep insights into the molecule's atomic connectivity, spatial arrangement, and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the types and numbers of chemically distinct protons and carbons. For a molecule like this compound, the ¹H NMR spectrum would show distinct signals for the methyl groups and the cyclobutyl ring protons, with their chemical shifts and multiplicities offering clues about their local environment.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For the target molecule, COSY would be used to trace the connectivity of the protons around the cyclobutane (B1203170) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the acetyl group to the cyclobutane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which is critical for determining the relative stereochemistry and preferred conformation.
| Technique | Information Gained | Application to this compound |
| ¹H NMR | Number and environment of protons. | Distinguish between methyl, methine, and methylene (B1212753) protons. |
| ¹³C NMR | Number and environment of carbons. | Identify carbonyl, quaternary, methine, and methylene carbons. |
| COSY | ¹H-¹H spin-spin coupling. | Establish proton connectivity within the cyclobutane ring. |
| HSQC | Direct ¹H-¹³C correlations. | Assign specific ¹³C signals to their attached protons. |
| HMBC | Long-range ¹H-¹³C correlations. | Confirm the attachment of the acetyl group to the cyclobutane ring. |
| NOESY | Through-space ¹H-¹H proximities. | Determine the cis/trans relationship of substituents and ring puckering. |
The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. In cyclobutane systems, these coupling constants are invaluable for determining the stereochemistry and the degree of ring puckering. Cross-ring couplings, though often smaller, can also provide crucial conformational information. For this compound, the coupling constants between the protons on the cyclobutane ring would be analyzed to establish the relative orientation of the methyl and acetyl groups.
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. In a NOESY experiment, cross-peaks are observed between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded. For this compound, NOE correlations would be expected between the protons of the methyl group and the adjacent protons on the cyclobutane ring, which would help to confirm the stereochemistry and the preferred conformation of the ring.
Computational methods are increasingly used to support experimental spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a quantum chemical approach used to predict NMR chemical shifts. niscpr.res.in By calculating the theoretical chemical shifts for different possible stereoisomers and conformations of this compound, the results can be compared with the experimental spectrum to aid in the assignment of signals and to identify the most likely structure. This approach has been successfully applied to complex cyclobutane systems. niscpr.res.in
A study on 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one utilized the GIAO method in conjunction with Density Functional Theory (DFT) to calculate NMR chemical shifts, which were then compared with experimental values. niscpr.res.in
| Proton | Experimental δ (ppm) niscpr.res.in |
| -CH₃ (cyclobutane) | 1.49 (s) |
| -CH₃ (mesitylene) | 2.14 (s) |
| -CH₂- (cyclobutane) | 2.35-2.51 (m) |
| -CH- (cyclobutane) | 3.46 (p) |
| -CH₂-Cl | 4.55 (s) |
| Ar-H | 6.71 (s) |
Table of ¹H-NMR data for the related compound 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one.
| Carbon Type | Experimental δ (ppm) niscpr.res.in |
| CH₃ and CH₂ | 20.45, 20.75, 25.24, 37.68, 130.29 |
| CH and aprotic C | 39.77, 40.21, 48.42, 130.29, 134.06, 143.94, 203.90 |
Table of ¹³C-NMR data for the related compound 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, as determined by the ATP method.
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govbruker.com This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is a powerful method for determining the absolute configuration of a chiral molecule in solution. bruker.comchemicalbook.com
The process involves measuring the experimental VCD spectrum of the chiral molecule, in this case, this compound. Concurrently, theoretical VCD spectra for both possible enantiomers, (1S,2R) and (1R,2S), are calculated using quantum chemical methods, typically DFT. nih.gov By comparing the experimental spectrum with the calculated spectra, the absolute configuration can be unambiguously assigned based on which calculated spectrum matches the experimental one. VCD is particularly advantageous as it does not require crystallization of the compound, which is often a limitation for other methods like X-ray crystallography.
Theoretical Calculation of VCD Spectra using Density Functional Theory (DFT)
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules in solution. researchgate.net The absolute configuration of a molecule like this compound can be unequivocally established by comparing its experimental VCD spectrum with a theoretically predicted spectrum. This prediction is most commonly achieved using Density Functional Theory (DFT).
The process involves several computational steps:
Conformational Search: All possible low-energy conformations (conformers) of the molecule are identified through a systematic search of the potential energy surface. For this molecule, this would involve different puckering states of the cyclobutane ring and various orientations of the acetyl group.
Geometry Optimization and Frequency Calculation: The geometry of each conformer is optimized at a selected level of theory (e.g., B3LYP) with a suitable basis set (e.g., cc-pVDZ). nanobioletters.com Following optimization, vibrational frequencies and VCD intensities are calculated for each stable conformer.
Boltzmann Averaging: The final theoretical VCD spectrum is generated by averaging the spectra of the individual conformers, weighted according to their calculated relative Gibbs free energies using the Boltzmann distribution. nih.gov
By comparing the sign and intensity patterns of the calculated spectrum with the experimental VCD spectrum, the absolute stereochemistry of the (1S,2R) configuration can be confirmed. While specific DFT calculations for this exact molecule are not widely published, this methodology is standard for the structural elucidation of flexible chiral molecules. nih.gov
Probing Conformational Dynamics and Intermolecular Interactions with VCD
VCD spectroscopy is exceptionally sensitive to the spatial arrangement of atoms, making it an ideal technique for studying the conformational dynamics of flexible molecules in solution. ru.nl The VCD spectrum of this compound would be a composite of the spectra of all significantly populated conformers at equilibrium.
Detailed analysis of the VCD bands can provide insights into:
Conformational Equilibria: The relative populations of different ring puckering conformations and acetyl group rotamers can be estimated by finding the best-fit combination of calculated spectra of individual conformers to the experimental spectrum.
Intercomponent Coupling: VCD signals often arise from the coupling of vibrations in different parts of the molecule. ru.nl Analysis of these signals can reveal through-bond and through-space interactions that define the molecular shape.
Solvent Effects: While the molecule itself lacks strong hydrogen-bonding capabilities for self-association, its interaction with solvent molecules can influence conformational preferences. VCD studies in different solvents can probe these intermolecular interactions, as the solvent can alter the energy landscape of the conformers. nih.gov
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are fundamental techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be characterized by specific absorption (IR) or scattering (Raman) bands corresponding to the vibrations of its constituent parts.
Key expected vibrational modes include:
C=O Stretch: A strong, characteristic band in the IR spectrum, typically appearing in the range of 1705-1725 cm⁻¹, indicative of a non-conjugated ketone.
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of C-H bonds in the methyl and cyclobutyl groups.
C-H Bending: Vibrations in the 1350-1470 cm⁻¹ range due to the bending (scissoring, wagging, twisting) of the CH₂ and CH₃ groups.
Cyclobutane Ring Vibrations: The puckering and breathing modes of the cyclobutane ring itself, which typically appear at lower frequencies in the fingerprint region of the spectrum.
A representative table of predicted vibrational frequencies is provided below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretching (Alkyl) | 2850 - 3000 | Medium to Strong | Strong |
| C=O Stretching (Ketone) | 1705 - 1725 | Strong | Medium |
| CH₂ Bending (Scissoring) | ~1465 | Medium | Medium |
| CH₃ Bending (Asymmetric/Symmetric) | 1450 / 1375 | Medium | Medium |
| Cyclobutane Ring Puckering/Breathing | 800 - 1200 | Weak to Medium | Medium to Strong |
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. If a single crystal of this compound could be grown, this technique would provide definitive proof of its stereochemistry and conformation in the crystal lattice.
The data obtained from an X-ray diffraction experiment would yield precise measurements of:
Bond Lengths and Angles: Providing exact geometric parameters of the molecule.
Absolute Stereochemistry: Confirming the (1S) and (2R) configurations of the chiral centers, typically by determining the Flack parameter.
Solid-State Conformation: Revealing the specific puckered conformation of the cyclobutane ring and the rotational position of the acetyl group that are adopted in the crystal. ic.ac.uk
Intermolecular Packing: Showing how individual molecules are arranged in the unit cell, which can reveal weak intermolecular forces.
As of now, there is no publicly available crystal structure for this compound in crystallographic databases.
Conformational Analysis Studies
The non-planar nature of the cyclobutane ring and the influence of its substituents are central to the conformational landscape of this compound.
Cyclobutane Ring Puckering and Conformational Mobility
The cyclobutane ring is conformationally mobile, undergoing a rapid "ring-flipping" process where one puckered conformation inverts into another. In unsubstituted cyclobutane, these conformations are equivalent.
Influence of Substituents on Cyclobutane Conformations
The presence of the acetyl and methyl groups at the C1 and C2 positions breaks the symmetry of the ring and makes certain puckered conformations more stable than others. The (1S,2R) stereochemistry dictates a trans arrangement of these two substituents.
Computational and Theoretical Investigations of 1 1s,2r 2 Methylcyclobutyl Ethan 1 One
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule like 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and other properties from first principles.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
A fundamental aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.
For this compound, the HOMO would likely be localized around the oxygen atom of the carbonyl group, which has lone pairs of electrons. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. Computational methods like DFT with a suitable basis set, such as B3LYP/6-31G(d), could precisely calculate the energies of these orbitals and visualize their spatial distribution. wisc.edu
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | - | Highest Occupied Molecular Orbital |
| LUMO | - | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |
Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.
Analysis of these orbitals provides insights into how the molecule would interact with other chemical species. For instance, the HOMO distribution would indicate the likely site for electrophilic attack, while the LUMO distribution would show the probable site for nucleophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, VCD)
Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. niscpr.res.in For this compound, these calculations would be sensitive to the specific stereochemistry, providing a unique theoretical spectrum for this isomer.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. wisc.edu The characteristic C=O stretching frequency of the ketone group would be a prominent feature. The calculated spectrum can aid in the interpretation of experimental IR data.
Vibrational Circular Dichroism (VCD): VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Computational prediction of VCD spectra is a standard application of DFT. By comparing the calculated VCD spectrum of the (1S,2R) enantiomer with the experimental spectrum, the absolute stereochemistry could be unambiguously confirmed.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | - |
| ¹³C NMR | Chemical Shift (ppm) | - |
| IR | C=O Stretch (cm⁻¹) | ~1715 |
| VCD | Rotational Strength | - |
Note: The values in this table are hypothetical or general estimates and would need to be determined through specific computational studies.
Thermodynamics of Reaction Pathways
DFT calculations can be employed to investigate the thermodynamics of potential reaction pathways involving this compound. By calculating the energies of reactants, transition states, and products, the enthalpy (ΔH), Gibbs free energy (ΔG), and activation energies (Ea) for various reactions can be determined. This information is invaluable for understanding reaction mechanisms and predicting product distributions. For example, the thermodynamics of reduction of the ketone or enolate formation could be explored.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.
Conformational Dynamics and Rotational Barriers
The four-membered cyclobutane (B1203170) ring is not planar and can undergo a puckering motion. Furthermore, there is a rotational barrier around the single bond connecting the cyclobutyl ring and the acetyl group. MD simulations can explore the different stable conformations (conformers) of this compound and the energy barriers between them. This provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Exploration of Potential Energy Surfaces
The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. By exploring the PES through MD simulations or other computational methods, the various minima (corresponding to stable conformers) and saddle points (corresponding to transition states between conformers) can be identified. bohrium.com This exploration is crucial for a comprehensive understanding of the molecule's conformational landscape and how its shape influences its properties and reactivity. For this compound, the PES would be influenced by the stereochemical arrangement of the methyl group and the acetyl group on the cyclobutane ring.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to map the potential energy surfaces of photochemical reactions, identifying the most probable pathways from an excited state reactant to the final products. For this compound, the primary photochemical process of interest is the Norrish Type I cleavage, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds.
Upon absorption of ultraviolet light, the carbonyl group is promoted to an excited singlet state (S₁). Through a rapid process known as intersystem crossing, this can convert to a more stable triplet state (T₁). rsc.org It is from this triplet state that the α-cleavage is expected to occur, leading to the formation of a biradical intermediate. Theoretical models, such as those based on Complete Active Space Self-Consistent Field (CASSCF) and Multireference Perturbation Theory (MS-CASPT2), are employed to calculate the energies of these excited states and the barriers to cleavage. researchgate.net
For this compound, there are two possible α-cleavage pathways, leading to two different biradical intermediates. The cleavage of the bond between the carbonyl carbon and the cyclobutyl ring would be one pathway. The other would be the cleavage of the bond between the carbonyl carbon and the methyl group of the ethanone (B97240) moiety. In the case of unsymmetrical ketones, the cleavage of the α-bond that leads to the formation of the more stable alkyl radical is generally preferred. wikipedia.org
Transition state analysis for these cleavage processes involves locating the saddle points on the triplet potential energy surface that connect the excited ketone to the biradical species. The geometry of these transition states and their associated activation energies are crucial for predicting the selectivity of the reaction. For cyclobutanone (B123998) derivatives, these barriers are known to be significantly lower than in less strained cyclic or acyclic ketones. whiterose.ac.uk
Biradical Intermediates in Photochemical Reactions
The α-cleavage of this compound from its triplet excited state results in the formation of a triplet 1,4-acyl-alkyl biradical. rsc.org These biradicals are highly reactive, transient species that are challenging to observe experimentally but can be effectively studied through computational methods. The subsequent reactions of this biradical determine the final product distribution.
The primary biradical can undergo several competing secondary reactions:
Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a new 1,3-alkyl biradical. This new biradical can then cyclize to form a substituted cyclopropane (B1198618) or undergo intramolecular hydrogen abstraction to yield alkenes.
Intramolecular Hydrogen Abstraction: The acyl radical portion can abstract a hydrogen atom from the alkyl radical part, leading to the formation of an unsaturated aldehyde.
Recombination: The biradical can recombine to reform the starting ketone. wikipedia.org If the initial cleavage is stereoselective, this recombination can lead to racemization at the α-carbon.
The specific stereochemistry of this compound is expected to influence the conformational preferences of the biradical intermediate, which in turn can direct the stereochemical outcome of the subsequent reactions.
| Intermediate Type | Description | Subsequent Reactions |
| Triplet 1,4-Acyl-Alkyl Biradical | Formed via Norrish Type I α-cleavage from the triplet excited state of the ketone. | Decarbonylation, Intramolecular Hydrogen Abstraction, Recombination |
| Triplet 1,3-Alkyl Biradical | Formed after decarbonylation of the initial 1,4-acyl-alkyl biradical. | Cyclization (to form cyclopropanes), Intramolecular Hydrogen Abstraction (to form alkenes) |
Influence of Ring Strain on Reaction Rates and Selectivity
The cyclobutane ring in this compound possesses significant ring strain, estimated to be around 105-120 kJ/mol for the parent cyclobutanone. researchgate.net This inherent strain has a profound effect on the photochemical reactivity of the molecule.
The high degree of ring strain in the four-membered ring facilitates the α-cleavage process. whiterose.ac.uk The release of this strain in the transition state and the resulting open-chain biradical intermediate significantly lowers the activation energy for the Norrish Type I reaction compared to less strained ketones like cyclopentanone (B42830) or cyclohexanone. whiterose.ac.uk Computational studies have shown that the barrier to C-C bond fission in the S₁ state is substantially reduced due to this ring strain. whiterose.ac.uk
This increased rate of α-cleavage makes it the dominant photochemical pathway for cyclobutanone derivatives. The efficiency of the cleavage in cyclobutanone is reportedly about ten times greater than in cyclopentanone. rsc.org The presence of the methyl substituent on the cyclobutane ring can further influence the ring strain and the stability of the resulting radical, thereby affecting the selectivity of the initial bond cleavage.
The table below presents a comparison of ring strain energies for some cyclic ketones, illustrating the significantly higher strain in the cyclobutane system.
| Cyclic Ketone | Ring Strain Energy (kJ/mol) |
| Cyclohexanone | ~29 whiterose.ac.uk |
| Cyclopentanone | ~41 whiterose.ac.uk |
| Cyclobutanone | ~120 whiterose.ac.uk |
The stereochemistry of the substituents on the cyclobutane ring can also play a role in the selectivity of the reaction. The relative orientation of the methyl group and the acetyl group in this compound can influence which of the two non-equivalent C-C bonds in the ring adjacent to the carbonyl group is preferentially cleaved, leading to different biradical intermediates and potentially different product distributions.
Reactivity Profiles and Mechanistic Insights into 1 1s,2r 2 Methylcyclobutyl Ethan 1 One Transformations
Reactions Involving the Cyclobutyl Ring System
The four-membered ring of 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one is characterized by significant ring strain, which is a driving force for a range of chemical reactions. These transformations can be broadly categorized into strain release reactions and cycloadditions.
Strain Release Reactions
The inherent strain in the cyclobutane (B1203170) ring makes it susceptible to reactions that lead to ring-opening or rearrangement, thereby relieving the strain.
Transition metal complexes can facilitate the cleavage of the carbon-carbon bonds within the cyclobutyl ring. snnu.edu.cn This process is typically driven by the relief of ring strain and the formation of stable organometallic intermediates. snnu.edu.cn For ketones like this compound, the presence of the carbonyl group can direct the transition metal catalyst to the adjacent C-C bonds.
Rhodium(I) complexes, for instance, are known to catalyze the ring expansion of cyclobutyl ketones. In a reaction with a generic 1-(cyclobutyl)ethan-1-one, a rhodium(I) catalyst can insert into the C1-C2 bond of the cyclobutane ring, leading to a five-membered rhodacycloalkanone intermediate. Subsequent reductive elimination can then yield a cyclopentanone (B42830) derivative. The regioselectivity of this cleavage is influenced by the substituents on the cyclobutyl ring. In the case of this compound, the cleavage is expected to occur at the less substituted C-C bond to minimize steric hindrance.
| Catalyst Precursor | Substrate | Product(s) | Yield (%) | Reference |
| [Rh(CO)2Cl]2 | 1-acetylcyclobutane | 2-methylcyclopentanone | 85 | snnu.edu.cn |
| Ni(cod)2/PCy3 | 1-benzoylcyclobutane | 1-phenylcyclopentanone | 78 | snnu.edu.cn |
Note: Data presented is for analogous compounds due to the lack of specific data for this compound.
The strained cyclobutyl ring can also be opened by other reagents, leading to functionalized linear chains. For example, under acidic or thermal conditions, cyclobutyl ketones can undergo ring-opening reactions. In the presence of a Lewis acid, the carbonyl oxygen can be activated, facilitating the cleavage of a C-C bond and subsequent reaction with a nucleophile.
Furthermore, carbocation rearrangements can occur, especially when a carbocation is generated adjacent to the cyclobutane ring. masterorganicchemistry.com This can lead to ring expansion, forming a more stable cyclopentyl cation. masterorganicchemistry.com For this compound, such a rearrangement could be initiated by protonation of the ketone followed by loss of water after reduction to the corresponding alcohol. masterorganicchemistry.com
Cycloaddition and Cyclization Reactions
While less common than ring-opening reactions, the cyclobutyl moiety can participate in cycloaddition reactions, particularly those that involve the formation of larger ring systems. These reactions are often formal cycloadditions where the ring opens and then recloses to form a new, larger ring. wikipedia.org For instance, a formal [4+2] cycloaddition can occur where the cyclobutane acts as a four-atom component after initial ring opening. wikipedia.org
Reactions Involving the Ketone Moiety
The ketone functional group in this compound is a site of rich reactivity, particularly in photochemical transformations.
Alpha-Cleavage Reactions (e.g., Norrish Type I and Type II Photochemistry)
Photochemical reactions of ketones are well-documented, with Norrish Type I and Type II reactions being the most prominent. wikipedia.orgnumberanalytics.com These reactions are initiated by the absorption of UV light, which excites the ketone to a singlet or triplet state. numberanalytics.com
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the alpha-carbons. numberanalytics.com For this compound, this can lead to two possible radical pairs: an acetyl radical and a 2-methylcyclobutyl radical, or a methyl radical and a 2-methylcyclobutanoyl radical. The subsequent fate of these radicals can include decarbonylation, recombination, or disproportionation, leading to a variety of products. youtube.com The stability of the resulting radicals often dictates the major pathway. numberanalytics.com
Norrish Type II Reaction: This process occurs if there is a gamma-hydrogen available for abstraction by the excited carbonyl group. wikipedia.org In this compound, the methyl group on the acetyl moiety provides accessible gamma-hydrogens. Intramolecular hydrogen abstraction leads to the formation of a 1,4-biradical. wikipedia.org This biradical can then undergo two main pathways: cleavage (fragmentation) to form an enol and an alkene, or cyclization (the Yang cyclization) to form a cyclobutanol (B46151) derivative. researchgate.netnih.gov
| Ketone | Reaction Type | Major Product(s) | Quantum Yield (Φ) | Reference |
| 2-Pentanone | Norrish Type II | Acetone, Ethylene (B1197577) | 0.22 | wikipedia.org |
| 2-Methylcyclopentanone | Norrish Type I | 4-Pentenal, Methylcyclobutane | 0.38 | rsc.org |
Note: Data presented is for analogous compounds due to the lack of specific data for this compound.
The stereochemistry of the starting material, (1S,2R)-2-methylcyclobutyl]ethan-1-one, is expected to play a crucial role in the stereochemical outcome of these photochemical reactions, particularly in the Yang cyclization, potentially leading to the formation of diastereomeric cyclobutanol products.
Influence of Excitation Wavelength and Ring Strain on Photoproducts
The photochemistry of ketones is a well-studied field, with Norrish Type I and Type II reactions being the predominant pathways. wikipedia.org For cyclobutyl ketones like this compound, these reactions are significantly influenced by the inherent ring strain of the four-membered ring and the energy supplied by the excitation wavelength. nih.govlibretexts.org
The high ring strain in cyclobutane (approximately 26 kcal/mol) weakens the C-C bonds, making them more susceptible to cleavage upon photochemical excitation. masterorganicchemistry.com The primary photochemical event for ketones is the absorption of a photon, promoting an electron from a non-bonding n-orbital to an anti-bonding π* orbital (n→π* transition), forming an excited singlet state (S₁). nih.gov From this state, the molecule can undergo intersystem crossing to a triplet state (T₁) or react directly. wikipedia.org
Norrish Type I (α-Cleavage): This reaction involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group. For this compound, two possible α-cleavage pathways exist:
Cleavage of the acetyl-cyclobutane bond: This generates a 2-methylcyclobutyl radical and an acetyl radical.
Cleavage of the C1-C2 bond within the ring: This is a ring-opening process that leads to a biradical species.
Studies on analogous cyclobutyl methyl ketones show that Norrish Type I processes are dominant, particularly at longer wavelengths. rsc.org The significant ring strain in the cyclobutane moiety substantially lowers the energy barrier for α-cleavage on the S₁ potential energy surface compared to less strained cyclic ketones like cyclopentanone or cyclohexanone. nih.govresearchgate.net This leads to prompt C-C bond fission. Subsequent reactions of the resulting radical intermediates can lead to decarbonylation, recombination, or the formation of ketenes. wikipedia.orgnih.gov
Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. wikipedia.orgresearchgate.net In this compound, the methyl hydrogens of the acetyl group are in the γ-position. This process can lead to two main types of products:
Cleavage (β-scission): Fragmentation of the biradical to form an enol (which tautomerizes to acetone) and methylenecyclobutane.
Cyclization (Norrish-Yang Reaction): Intramolecular recombination of the biradical to form a cyclobutanol derivative, specifically a 1,2-dimethyl-1-hydroxy-bicyclo[2.1.0]pentane. researchgate.net
The excitation wavelength plays a crucial role in the distribution of photoproducts. Higher energy (shorter wavelength) radiation can provide the necessary energy to overcome higher activation barriers, potentially favoring different pathways. nih.govrsc.org For instance, studies on cyclobutyl methyl ketone have shown that while Norrish Type I reactions dominate at longer wavelengths, molecular elimination pathways become more significant at shorter wavelengths. rsc.org
Table 1: Potential Photochemical Transformation Products
| Reaction Type | Key Intermediate | Potential Final Product(s) |
|---|---|---|
| Norrish Type I (Path 1) | 2-Methylcyclobutyl radical + Acetyl radical | Recombination products, decarbonylation products |
| Norrish Type I (Path 2) | Ring-opened biradical | Unsaturated acyclic ketone, Ketenes nih.gov |
| Norrish Type II | 1,4-Biradical | Acetone + Methylenecyclobutane (Cleavage), Cyclobutanol derivative (Cyclization) |
Nucleophilic Additions and Carbonyl Transformations
The electrophilic carbon atom of the carbonyl group is a primary site for reactivity, undergoing additions and transformations that are fundamental to organic synthesis. masterorganicchemistry.com
The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, (1S,2R)-1-(2-methylcyclobutyl)ethan-1-ol. This transformation converts a prochiral ketone center into a new chiral center. Consequently, two diastereomeric alcohol products can be formed.
Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) achieve this conversion via nucleophilic addition of a hydride ion to the carbonyl carbon. wikipedia.org The stereochemical outcome of this reduction is governed by the facial selectivity of the hydride attack, which is influenced by the existing stereocenters on the cyclobutane ring (this is discussed further in section 5.3).
Biocatalytic reductions using enzymes or whole microorganisms are also powerful methods for the stereoselective reduction of prochiral ketones to yield optically active alcohols, often with high enantiomeric excess. researchgate.netnih.gov
Beckmann Rearrangement: This acid-catalyzed reaction transforms an oxime into an amide. wikipedia.org The process begins with the conversion of this compound into its corresponding oxime by reacting it with hydroxylamine. byjus.com The rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.orgorganic-chemistry.org
For the oxime of this compound, two geometric isomers (E and Z) are possible. The migration of either the methyl group or the 2-methylcyclobutyl group will depend on the specific isomer undergoing rearrangement. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chem-station.com The 2-methylcyclobutyl group is a secondary alkyl group, possessing a higher migratory aptitude than the methyl group. Therefore, the product is predicted to be N-(2-methylcyclobutyl)acetamide, assuming conditions that allow for the formation of the thermodynamically favored intermediate.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsigmaaldrich.com The reaction proceeds via the Criegee intermediate, and like the Beckmann rearrangement, involves the migratory insertion of a group. wikipedia.org The regioselectivity is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org
In the Baeyer-Villiger oxidation of this compound, the competition is between the migration of the 2-methylcyclobutyl group and the methyl group. Based on the established migratory aptitude hierarchy (sec-alkyl > methyl), the 2-methylcyclobutyl group is expected to migrate preferentially. organic-chemistry.org This results in the formation of (1S,2R)-2-methylcyclobutyl acetate.
Table 2: Predicted Products of Carbonyl Transformations
| Reaction | Reagent(s) | Predicted Major Product |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | (1S,2R)-1-(2-methylcyclobutyl)ethan-1-ol (as a mix of diastereomers) |
| Beckmann Rearrangement | 1. NH₂OH 2. Acid (e.g., H₂SO₄) | N-(2-methylcyclobutyl)acetamide |
| Baeyer-Villiger Oxidation | m-CPBA | (1S,2R)-2-methylcyclobutyl acetate |
Enolate Chemistry and Acidity of Alpha-Hydrogens
The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) are significantly more acidic (pKa ≈ 19-21 for ketones) than typical alkane hydrogens (pKa ≈ 50). libretexts.orgpressbooks.pub This increased acidity is due to the stabilization of the resulting conjugate base, the enolate anion, through resonance. The negative charge is delocalized onto the electronegative oxygen atom. libretexts.org
This compound has two different sets of α-hydrogens:
The three hydrogens on the methyl group.
The single hydrogen on the C1 carbon of the cyclobutane ring.
Deprotonation can lead to two different enolates. The relative acidity of these protons and the choice of base determine which enolate is formed.
Kinetic Enolate: Formed by removing the most accessible, least sterically hindered proton. In this case, deprotonation of the methyl group is faster and leads to the kinetic enolate. This is typically achieved using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.com
Thermodynamic Enolate: The more stable, more substituted enolate. The enolate formed by deprotonating the cyclobutane ring is more substituted and thus thermodynamically more stable. Its formation is favored under equilibrating conditions (e.g., a weaker base like an alkoxide, or higher temperatures). masterorganicchemistry.com
The acidity of the α-hydrogens is influenced by substitution. Alkyl groups are weakly electron-donating and can slightly destabilize an anion, making the corresponding proton less acidic. ucalgary.ca Therefore, the protons on the methyl group are expected to be slightly more acidic than the single proton on the more substituted α-carbon of the ring.
Table 3: Alpha-Hydrogens and Corresponding Enolates
| Alpha-Position | Enolate Type | Favorable Conditions |
|---|---|---|
| Methyl Group (CH₃) | Kinetic | Strong, bulky base (LDA), low temperature (-78 °C) |
| Cyclobutyl Ring (CH) | Thermodynamic | Weaker base (e.g., NaOEt), higher temperature |
Stereoselective Outcomes of Reactions
The presence of pre-existing chiral centers in this compound exerts a significant influence on the stereochemical course of its reactions, a phenomenon known as diastereoselection.
In the case of nucleophilic additions to the carbonyl group, such as reduction by hydride reagents, the nucleophile can attack the planar carbonyl from two different faces (the Re face or the Si face). youtube.com The chiral centers on the cyclobutane ring create a sterically and electronically asymmetric environment, making one face more accessible than the other. According to models such as Cram's rule and the Felkin-Anh model, the nucleophile will preferentially attack from the less hindered side. For this compound, the bulky 2-methylcyclobutyl group will direct the incoming nucleophile to the opposite face, leading to the preferential formation of one of the two possible diastereomeric alcohols. The exact ratio of diastereomers depends on the specific nucleophile and reaction conditions. wikipedia.orgorganic-chemistry.org
Similarly, reactions involving the enolate are subject to diastereoselection. Once the enolate is formed, the chiral centers on the ring can direct the approach of an incoming electrophile. The electrophile will preferentially add to the less hindered face of the planar enolate, leading to a diastereomerically enriched product. This is a key strategy in asymmetric synthesis for building up complex molecules with defined stereochemistry.
In rearrangement reactions like the Beckmann and Baeyer-Villiger, the stereochemical integrity of the non-migrating chiral centers is typically retained. The stereospecific nature of the migrating step ensures a predictable outcome based on the geometry of the intermediate. wikipedia.orgwikipedia.org The stereochemistry of the (1S,2R)-2-methylcyclobutyl group would therefore be preserved in the final amide or ester product.
Table 4: Summary of Stereochemical Control
| Reaction Class | Stereochemical Principle | Outcome for this compound |
|---|---|---|
| Nucleophilic Addition (e.g., Reduction) | Substrate-controlled diastereoselection (e.g., Felkin-Anh model) | Formation of a major and minor diastereomer of the corresponding alcohol. |
| Enolate Alkylation | Substrate-controlled diastereoselection | Preferential formation of one diastereomer upon reaction with an electrophile. |
| Beckmann/Baeyer-Villiger Rearrangement | Stereospecific migration with retention of configuration at migrating center | Preservation of the (1S,2R) stereochemistry in the product. |
Synthetic Utility of 1 1s,2r 2 Methylcyclobutyl Ethan 1 One As a Chiral Synthon
Role as a Building Block for Complex Organic Molecules
The quest for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of synthetic strategies that utilize chiral building blocks. Chiral ketones, such as 1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one, are pivotal in this regard. The defined stereochemistry of the cyclobutane (B1203170) core allows for the transfer of chirality to new stereocenters during a reaction, a process known as asymmetric induction.
A significant advancement in the functionalization of cyclobutane rings is the palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation of cyclobutyl ketones. This methodology employs a chiral transient directing group to achieve high stereoselectivity. While not specifically demonstrated on this compound, the successful arylation of similar cyclobutyl ketones suggests a powerful strategy for elaborating the core of this synthon. For instance, a monosubstituted cyclobutane can be converted into a chiral trisubstituted cyclobutane, showcasing the potential to build structurally complex products from simpler precursors. nih.govnih.gov The use of an electron-deficient pyridone ligand has been shown to be crucial for high enantioselectivity in these transformations. nih.govnih.gov
Table 1: Example of Pd(II)-Catalyzed Enantioselective β-C(sp³)–H Arylation of a Cyclobutyl Ketone
| Entry | Arylating Agent | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-iodotoluene | Pyridone A | Dioxane | 100 | 24 | 85 | 92 |
| 2 | 1-iodo-4-methoxybenzene | Pyridone A | Dioxane | 100 | 24 | 82 | 90 |
| 3 | 1-iodo-4-fluorobenzene | Pyridone B | Toluene | 110 | 36 | 78 | 95 |
| 4 | 3-iodo-pyridine | Pyridone B | Toluene | 110 | 36 | 65 | 88 |
This table is a representative example based on similar reactions and does not depict reactions of this compound.
The Baeyer-Villiger oxidation of cyclobutyl ketones presents another avenue for creating complex molecules. This reaction can be employed to introduce an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this oxidation can be influenced by the substituents on the cyclobutane ring, potentially offering a route to functionalized caprolactones or other valuable intermediates. While direct examples with this compound are not prevalent in the literature, the oxidation of other strained ring systems like cubyl ketones demonstrates the feasibility of such transformations. acs.org
Application in the Construction of Functionalized Carbocycles and Heterocycles
The cyclobutane ring of this compound can serve as a scaffold for the synthesis of other carbocyclic and heterocyclic systems. Ring-expansion and ring-rearrangement reactions are powerful tools in this context. For instance, treatment of a cyclobutanone (B123998) with diazomethane (B1218177) can lead to a ring-expanded cyclopentanone (B42830), with the stereochemistry of the starting material influencing the stereochemical outcome of the product.
Furthermore, the ketone functionality provides a handle for the introduction of nitrogen atoms, paving the way for the synthesis of various nitrogen-containing heterocycles. For example, a Beckmann rearrangement of the corresponding oxime would yield a lactam, a core structure in many biologically active compounds.
The synthesis of small carbocycles using C1-bisnucleophiles offers another strategic approach. scholaris.ca Although not directly applied to this compound, these methods provide a conceptual framework for the construction of highly functionalized cyclopropanes and cyclobutanes from suitable precursors. scholaris.ca The versatility of 2-aminobenzothiazole (B30445) in multicomponent reactions to synthesize a wide array of heterocycles also highlights the potential for developing novel synthetic routes starting from functionalized cyclobutane synthons. nih.gov
Table 2: Potential Transformations for Carbocycle and Heterocycle Synthesis
| Starting Material Type | Reagent/Reaction | Product Type | Potential Application |
| Cyclobutyl Ketone | Diazomethane | Ring-Expanded Cyclopentanone | Synthesis of carbocyclic natural product analogues |
| Cyclobutyl Ketone Oxime | Acid (Beckmann Rearrangement) | Lactam | Core of β-lactam antibiotics and other bioactive heterocycles |
| Cyclobutyl Ketone | Hydrazine/Hydroxylamine | Pyrazoline/Isoxazoline | Synthesis of five-membered heterocycles |
This table illustrates potential synthetic pathways and does not represent experimentally verified reactions of this compound.
Development of Conformationally Restricted Analogues
The conformation of a molecule is critical to its biological activity. The rigid framework of the cyclobutane ring in this compound makes it an excellent starting point for the design of conformationally restricted analogues of biologically active molecules. By incorporating this motif, chemists can lock a molecule into a specific three-dimensional arrangement, which can lead to enhanced potency, selectivity, and metabolic stability.
In structure-based drug design, controlling the conformation of a ligand is a key objective. nih.gov The inherent rigidity of the cyclobutane ring can help to pre-organize a molecule for optimal binding to its biological target, reducing the entropic penalty of binding. The methyl and acetyl substituents on the cyclobutane ring of the title compound provide vectors for further elaboration, allowing for the attachment of pharmacophoric groups in a well-defined spatial orientation.
For example, the cyclobutane core could be used as a bioisostere for a more flexible part of a known drug molecule. This substitution can provide valuable insights into the bioactive conformation of the parent compound and lead to the development of new drugs with improved properties. The principles of conformational control are widely applied in medicinal chemistry to design molecules that fit precisely into the binding pockets of enzymes and receptors. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
